

discovery and history of Deamino-NADPH

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Compound of Interest		
Compound Name:	Deamino-NADPH	
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A thorough investigation into the scientific literature reveals that "**Deamino-NADPH**" is not a recognized or studied compound. It is likely that the intended subject of inquiry is the well-established and crucial coenzyme, Nicotinamide Adenine Dinucleotide Phosphate (NADPH). This guide will provide an in-depth technical overview of the discovery, history, and core scientific understanding of NADPH, tailored for researchers, scientists, and drug development professionals.

Introduction to NADPH

Nicotinamide adenine dinucleotide phosphate (NADPH) is the reduced form of NADP+ (Nicotinamide Adenine Dinucleotide Phosphate) and serves as a fundamental electron donor in a vast array of anabolic reactions.[1] Unlike its counterpart NADH, which is primarily involved in catabolic pathways to generate ATP, NADPH is the principal currency of reducing power for biosynthetic processes and antioxidant defense.[1][2] The key structural difference between NAD(H) and NADP(H) is an additional phosphate group on the 2' position of the ribose ring of the adenine nucleotide in NADP(H), which allows enzymes to distinguish between the two cofactors, thereby separating their respective metabolic roles.[1][3]

Discovery and History

The history of NADPH is intrinsically linked to the broader discovery of pyridine nucleotides. Initially identified as a "coenzyme" required for fermentation in the early 20th century, the molecule now known as NAD+ was the first to be characterized. It was later discovered that a phosphorylated version of this coenzyme, initially termed triphosphopyridine nucleotide (TPN), was also present in cells and participated in different metabolic pathways. This molecule was



subsequently renamed Nicotinamide Adenine Dinucleotide Phosphate (NADP+), with its reduced form being NADPH. The distinct roles of NADH in catabolism and NADPH in anabolism became a central paradigm in understanding cellular metabolism.

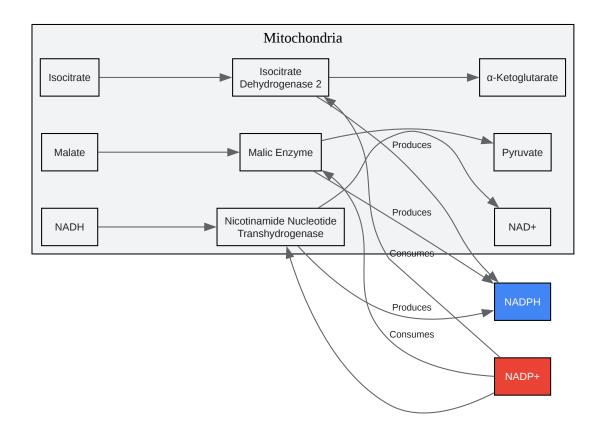
Biosynthesis of NADPH

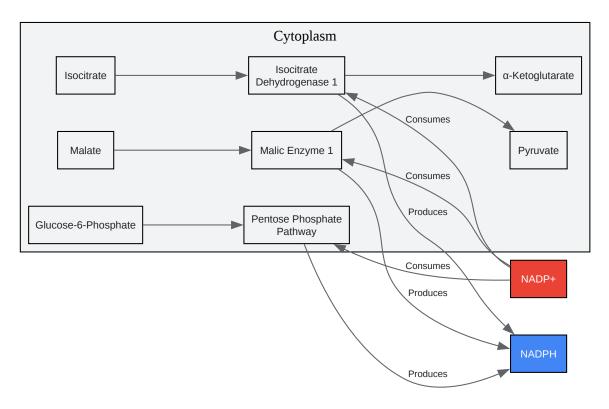
Cells maintain a high ratio of NADPH to NADP+, favoring reductive biosynthesis and antioxidant defense. The primary pathways for NADPH generation are:

- The Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most animal cells. The oxidative phase of the PPP, catalyzed by the enzymes Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase, generates two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized.
- NADP+-dependent Malic Enzyme: This enzyme decarboxylates malate to pyruvate, concurrently reducing NADP+ to NADPH. It is a significant source of NADPH in the cytoplasm and mitochondria.
- NADP+-dependent Isocitrate Dehydrogenase (IDH): Found in both the mitochondria and the
 cytoplasm, this enzyme converts isocitrate to α-ketoglutarate, producing NADPH. The
 mitochondrial isoform is a key source of NADPH for steroidogenesis and other mitochondrial
 processes.
- Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, this enzyme catalyzes the transfer of a hydride ion from NADH to NADP+, directly generating NADPH from the NADH pool.

Below is a diagram illustrating the major pathways of NADPH biosynthesis.







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Caption: Major pathways of NADPH biosynthesis in the cytoplasm and mitochondria.



Cellular Functions of NADPH

NADPH is indispensable for a multitude of cellular processes:

- Reductive Biosynthesis: NADPH provides the reducing equivalents for the synthesis of fatty acids, cholesterol, steroid hormones, and nucleotides.
- Antioxidant Defense: NADPH is the primary reductant for glutathione reductase, which
 regenerates the antioxidant glutathione (GSH) from its oxidized form (GSSG). GSH is critical
 for detoxifying reactive oxygen species (ROS). NADPH also supports the thioredoxin
 system.
- Phagocytic Respiratory Burst: In immune cells, the enzyme NADPH oxidase uses NADPH to produce superoxide radicals, which are essential for killing pathogens.
- Cytochrome P450 Monooxygenases: These enzymes, crucial for the metabolism of drugs, steroids, and other xenobiotics, utilize NADPH as an electron donor.
- Nitric Oxide Synthesis: Nitric oxide synthases (NOS) use NADPH to produce nitric oxide, a key signaling molecule.

Enzymes Utilizing NADPH

A vast number of enzymes specifically use NADPH as a cofactor. These enzymes are involved in the diverse cellular functions mentioned above. The table below summarizes some of the key NADPH-dependent enzymes and their kinetic parameters.



Enzyme Family	Represen tative Enzyme	Substrate (s)	Product(s	Km (NADPH) (μM)	Vmax (units/mg)	Cellular Location
Dehydroge nases	Glucose-6- Phosphate Dehydroge nase	Glucose-6- Phosphate, NADP+	6- Phosphogl ucono-δ- lactone, NADPH	2-10	Variable	Cytoplasm
Glutamate Dehydroge nase (NADP+)	Glutamate, NADP+	α- Ketoglutara te, NADPH, NH4+	10-50	Variable	Mitochondr ia	
Reductase s	Glutathione Reductase	GSSG, NADPH	2 GSH, NADP+	5-20	Variable	Cytoplasm, Mitochondr ia
Thioredoxi n Reductase	Thioredoxi n-S2, NADPH	Thioredoxi n-(SH)2, NADP+	1-10	Variable	Cytoplasm, Mitochondr ia	
Dihydrofola te Reductase	Dihydrofola te, NADPH	Tetrahydrof olate, NADP+	1-5	Variable	Cytoplasm	-
Oxidases	NADPH Oxidase	O2, NADPH	O2•-, NADP+, H+	10-40	Variable	Plasma Membrane
Synthases	Fatty Acid Synthase	Acetyl- CoA, Malonyl- CoA, NADPH	Fatty Acids, NADP+	1-10	Variable	Cytoplasm
Nitric Oxide Synthase	Arginine, O2, NADPH	Citrulline, NO, NADP+	1-5	Variable	Cytoplasm, Membrane s	



Monooxyg enases	Cytochrom e P450 Reductase	Cytochrom e P450, NADPH	Reduced Cytochrom e P450, NADP+	1-10	Variable	Endoplasm ic Reticulum
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Note: Km and Vmax values are approximate and can vary significantly depending on the specific enzyme isoform, species, and experimental conditions.

Experimental Protocols for NADPH Detection and Quantification

Accurate measurement of NADPH levels and the NADPH/NADP+ ratio is crucial for studying cellular metabolism and redox state. Several methods are commonly employed:

Spectrophotometric/Fluorometric Enzyme Cycling Assays

This is a highly sensitive and widely used method for quantifying NADP+ and NADPH.

Principle: The assay involves a cyclic reaction where a specific enzyme repeatedly oxidizes and reduces NADPH, leading to the accumulation of a colored or fluorescent product. The rate of product formation is proportional to the concentration of NADP(H) in the sample.

Protocol Outline:

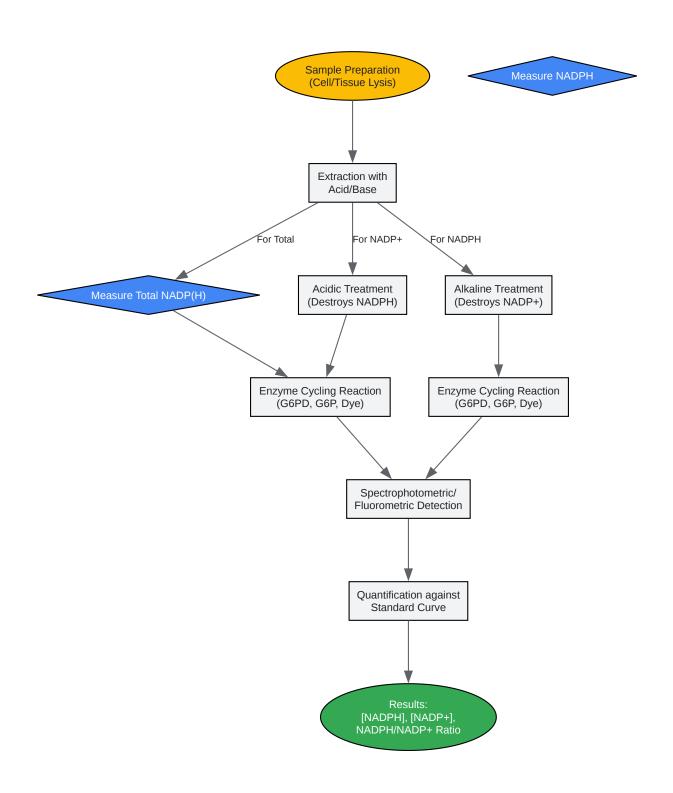
- Sample Preparation:
 - Lyse cells or homogenize tissue in extraction buffer.
 - To measure NADPH specifically, the oxidized form (NADP+) is selectively destroyed by heating the sample in an alkaline solution.
 - To measure total NADP(H), the sample is processed without the selective destruction step.
- Assay Reaction:



- Add the sample extract to a reaction mixture containing:
 - Glucose-6-phosphate (G6P)
 - Glucose-6-phosphate dehydrogenase (G6PD)
 - A chromogenic or fluorogenic electron acceptor (e.g., MTT or resazurin)
 - Diaphorase (for some colorimetric assays)
- Detection:
 - Incubate the reaction at a controlled temperature.
 - Measure the absorbance or fluorescence at regular intervals using a plate reader.
- · Quantification:
 - Generate a standard curve using known concentrations of NADPH.
 - Calculate the concentration of NADPH in the sample by comparing its reaction rate to the standard curve.

The workflow for a typical enzyme cycling assay is depicted below.





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Caption: Experimental workflow for the quantification of NADPH and NADP+.



Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and the ability to measure multiple metabolites simultaneously.

Principle: Cellular extracts are separated by liquid chromatography, and the masses of the eluting compounds are determined by mass spectrometry. NADP+ and NADPH can be distinguished by their different masses.

Protocol Outline:

- Sample Preparation:
 - Rapidly quench metabolism and extract metabolites using a cold solvent (e.g., methanol/acetonitrile/water mixture).
- LC Separation:
 - Inject the extract onto an appropriate LC column (e.g., HILIC or reversed-phase).
 - Separate NADP+ and NADPH using a suitable mobile phase gradient.
- MS Detection:
 - Ionize the eluting compounds (e.g., using electrospray ionization).
 - Detect and quantify NADP+ and NADPH based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
- Quantification:
 - Use stable isotope-labeled internal standards for accurate quantification.

NADPH in Drug Development

The central role of NADPH in cellular metabolism and redox balance makes the enzymes involved in its synthesis and utilization attractive targets for drug development.

 Cancer Therapy: Many cancer cells exhibit increased reliance on NADPH for rapid proliferation and to counteract high levels of oxidative stress. Inhibiting key NADPH-



producing enzymes, such as G6PD or IDH1/2, is a promising strategy to selectively kill cancer cells.

- Infectious Diseases: The growth and survival of various pathogens, including parasites like
 Trypanosoma cruzi, depend on their ability to generate NADPH. Targeting NADPH
 biosynthetic pathways in these organisms offers a potential therapeutic avenue.
- Metabolic Disorders: Dysregulation of NADPH metabolism is implicated in various metabolic diseases. Modulating NADPH levels could be beneficial in conditions such as diabetes and cardiovascular disease.

Conclusion

NADPH is a vital coenzyme with a distinct and indispensable role in anabolic metabolism and cellular protection. Its discovery and the elucidation of its functions have been fundamental to our understanding of biochemistry. The intricate network of enzymes that produce and consume NADPH highlights its central position in maintaining cellular homeostasis. As our knowledge of NADPH metabolism continues to expand, it presents exciting opportunities for the development of novel therapeutic strategies for a wide range of diseases.

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